Methomyl-sulfone

Overview

Description

Methomyl-sulfone is a chemical compound derived from methomyl, a broad-spectrum oxime carbamate pesticide. This compound is known for its role in the degradation pathway of methomyl, contributing to the breakdown and detoxification of this pesticide in the environment .

Mechanism of Action

Target of Action

Methomyl-sulfone, a derivative of methomyl, primarily targets the enzyme catalase . Catalase is an enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide, a harmful byproduct of cellular metabolism .

Mode of Action

This compound interacts with its target, catalase, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to an accumulation of hydrogen peroxide within the cell

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of hydrogen peroxide. Under normal conditions, catalase breaks down hydrogen peroxide into water and oxygen, preventing cellular damage. When catalase is inhibited by this compound, hydrogen peroxide accumulates, potentially leading to oxidative stress and damage to cellular components .

Pharmacokinetics

It is known that methomyl, the parent compound, is rapidly absorbed and distributed throughout the body, metabolized, and excreted

Result of Action

The primary result of this compound’s action is the potential induction of oxidative stress within cells due to the accumulation of hydrogen peroxide . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific characteristics of the biological system can all impact the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Methomyl-sulfone plays a significant role in biochemical reactions, particularly in the degradation pathways of methomyl. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme methionine sulfoxide reductase, which reduces methionine sulfoxide to methionine. This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the expression of genes involved in detoxification and stress response pathways . Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to methionine sulfoxide reductase, facilitating the reduction of methionine sulfoxide to methionine . This binding interaction is essential for the enzyme’s catalytic activity and helps in maintaining cellular redox homeostasis. This compound also inhibits certain cytochrome P450 enzymes, affecting their ability to metabolize other substrates . These interactions contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to the formation of other metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At higher doses, it can cause significant toxicity, leading to adverse effects such as liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of understanding the threshold levels of this compound exposure in different biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and for reducing its potential toxicity. The interaction of this compound with specific enzymes and cofactors also influences metabolic flux and the levels of key metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for assessing its overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its intended sites of action . The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methomyl-sulfone can be synthesized through the oxidation of methomyl. This process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where methomyl is oxidized in the presence of a catalyst. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methomyl-sulfone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to methomyl under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Methomyl.

Substitution: Various substituted sulfones depending on the nucleophile used.

Scientific Research Applications

Methomyl-sulfone has several applications in scientific research:

Comparison with Similar Compounds

Methomyl-sulfone can be compared with other similar compounds such as:

Biological Activity

Methomyl-sulfone, a metabolite of the carbamate insecticide methomyl, has garnered attention due to its biological activity and potential environmental impacts. This article delves into its biological effects, including toxicity, mechanisms of action, and case studies that illustrate its significance in various biological contexts.

Chemical Structure and Properties

This compound is chemically related to methomyl, characterized by the presence of a sulfone group. Its chemical structure allows it to exhibit distinct biological activities compared to its parent compound.

Methomyl and its sulfone derivative primarily function as acetylcholinesterase inhibitors. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing overstimulation of the nervous system in target organisms. The following table summarizes the inhibitory effects of methomyl on acetylcholinesterase activity:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Methomyl | 1.7 (Aedes aegypti) | Significant inhibition observed |

| Methomyl | 2.5 (Musca domestica) | Significant inhibition observed |

| Carvone | 0.11 | Moderate inhibition |

| Menthone | 0.037 | Low inhibition |

The data indicates that methomyl exhibits potent inhibitory activity on acetylcholinesterase, particularly in mosquito and housefly preparations, which are critical pests in agricultural settings .

Toxicity Profiles

The toxicity of this compound has been evaluated through various studies, highlighting its effects on non-target organisms and potential risks to human health. Notably, animal studies have shown that exposure to methomyl can lead to acute poisoning symptoms such as muscle tremors and respiratory distress due to cholinesterase inhibition .

Case Study: Acute Poisoning Incidents

A notable case involved two individuals exhibiting symptoms consistent with methomyl poisoning, including cyanosis and respiratory distress. Clinical assessments revealed elevated cholinesterase levels, affirming the diagnosis of carbamate poisoning . This highlights the importance of recognizing this compound's potential for acute toxicity.

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological effects. Studies have demonstrated that it can migrate from agricultural fields into water bodies, affecting aquatic life. For instance, research on the adsorption properties of natural clays showed varying effectiveness in removing methomyl from aqueous solutions, indicating its mobility and potential for environmental contamination .

Metabolism and Degradation

The metabolism of methomyl in various organisms has been extensively studied. In laboratory animals, approximately 80% of administered doses are eliminated within 24 hours, with significant amounts detected in urine as metabolites such as mercapturic acid derivatives . This rapid metabolism suggests that while acute toxicity may be a concern, chronic exposure risks may be lower due to effective biotransformation.

Properties

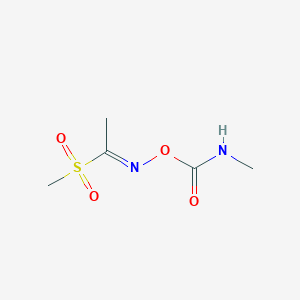

IUPAC Name |

[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGROKZYIZCLEH-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC)/S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.